N-Methyl-1,4-diazepane-1-carboxamide

Description

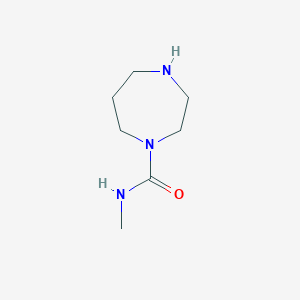

N-Methyl-1,4-diazepane-1-carboxamide is a bicyclic organic compound featuring a seven-membered diazepane ring containing two nitrogen atoms and a carboxamide functional group. The methyl substitution on the nitrogen atom modulates its electronic and steric properties, influencing solubility, stability, and biological interactions. Diazepane derivatives are widely studied in medicinal chemistry for their ability to interact with biological targets such as enzymes, receptors, and ion channels, making them valuable scaffolds for drug development .

Properties

Molecular Formula |

C7H15N3O |

|---|---|

Molecular Weight |

157.21 g/mol |

IUPAC Name |

N-methyl-1,4-diazepane-1-carboxamide |

InChI |

InChI=1S/C7H15N3O/c1-8-7(11)10-5-2-3-9-4-6-10/h9H,2-6H2,1H3,(H,8,11) |

InChI Key |

RAJSFCCPOCJHSF-UHFFFAOYSA-N |

Canonical SMILES |

CNC(=O)N1CCCNCC1 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Methyl-1,4-diazepane-1-carboxamide can be synthesized through various methods. One common approach involves the reductive amination of 1,4-diazepane with formaldehyde and methylamine under catalytic hydrogenation conditions. Another method includes the reaction of 1,4-diazepane with methyl isocyanate .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs continuous flow reactors to ensure efficient mixing and reaction control. The use of biocatalysts, such as imine reductases, has also been explored for the asymmetric synthesis of chiral 1,4-diazepanes .

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form N-oxide derivatives.

Reduction: The compound can be reduced to form secondary amines.

Substitution: It can participate in nucleophilic substitution reactions, where the carboxamide group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.

Major Products:

Oxidation: this compound N-oxide.

Reduction: N-Methyl-1,4-diazepane.

Substitution: N-alkyl or N-acyl derivatives of 1,4-diazepane.

Scientific Research Applications

Medicinal Chemistry

N-Methyl-1,4-diazepane-1-carboxamide has been investigated for its therapeutic properties, particularly in the treatment of neurological disorders and as a potential anticancer agent. Research indicates that compounds containing the carboxamide moiety exhibit significant biological activity. For instance, derivatives of diazepane have shown promising results in inhibiting cell growth in various cancer cell lines with IC50 values indicating effective cytotoxicity .

The compound is being explored for its role as an enzyme inhibitor. Its carboxamide group can form hydrogen bonds with active site residues in enzymes, potentially modulating their activity. This interaction can lead to various biological effects, making it a subject of interest in drug development.

Organic Synthesis

In the field of organic chemistry, this compound serves as a building block for synthesizing more complex molecules. Its structural characteristics allow it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions.

Industrial Applications

The compound is also utilized in producing specialty chemicals and agrochemicals. Its unique properties make it suitable for developing new materials and chemical processes in industrial settings.

Mechanism of Action

The mechanism of action of N-Methyl-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxamide group can form hydrogen bonds with active site residues, while the diazepane ring provides structural rigidity. This compound may inhibit enzyme activity by binding to the active site and preventing substrate access .

Comparison with Similar Compounds

The biological and chemical properties of diazepane-carboxamide derivatives are highly dependent on substituents and functional groups. Below is a detailed comparison with key analogs:

Structural Variations and Substituent Effects

N-Cyclopropyl-1,4-diazepane-1-carboxamide

- Substituent : Cyclopropyl group replaces the methyl group.

- Impact: The cyclopropyl group introduces ring strain and increased lipophilicity, enhancing membrane permeability.

- Molecular Weight : 183.25 g/mol (vs. 171.22 g/mol for N-methyl variant, estimated).

N-(3-Chlorophenyl)-1,4-diazepane-1-carboxamide Hydrochloride

- Substituent : 3-Chlorophenyl group.

- Impact : The electron-withdrawing chlorine atom improves receptor-binding specificity. Compounds with aryl substitutions often exhibit stronger interactions with neurotransmitter targets, indicating applications in mood disorder therapeutics .

- Molecular Weight : 290.19 g/mol.

4-((1H-Imidazol-4-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)-1,4-diazepane-1-carboxamide

- Substituent : Sulfonyl and trifluoromethyl groups.

- Impact : The sulfonyl group enhances hydrogen-bonding capacity, while the trifluoromethyl group increases metabolic stability and lipophilicity. This compound demonstrates potent anticancer activity in vitro, attributed to improved target engagement .

Functional Group Modifications

4-Benzyl-1,4-diazepane-1-carboximidamide Hydrochloride

- Modification : Carboximidamide replaces carboxamide.

- Such derivatives are explored for antimicrobial applications due to enhanced ionic interactions with bacterial membranes .

N-Phenyl-4-(thian-4-yl)-1,4-diazepane-1-carboxamide

- Modification : Thianyl (tetrahydrothiopyran) ring.

- Impact : The sulfur atom in the thianyl group contributes to unique electronic effects and may improve binding to sulfur-containing enzyme active sites. This compound shows promise in material science for its conformational flexibility .

Data Table: Key Analogs and Properties

| Compound Name | Substituent/Modification | Molecular Weight (g/mol) | Key Property/Biological Activity |

|---|---|---|---|

| N-Methyl-1,4-diazepane-1-carboxamide | Methyl group | ~171.22 (estimated) | Base compound; moderate solubility |

| N-Cyclopropyl-1,4-diazepane-1-carboxamide | Cyclopropyl | 183.25 | Enhanced lipophilicity; CNS activity |

| N-(3-Chlorophenyl)-1,4-diazepane-1-carboxamide HCl | 3-Chlorophenyl | 290.19 | Neurotransmitter modulation |

| 4-((1H-Imidazol-4-yl)sulfonyl)-N-(2-(trifluoromethyl)phenyl)-... | Sulfonyl/trifluoromethyl | 435.44 (estimated) | Anticancer activity; high stability |

| 4-Benzyl-1,4-diazepane-1-carboximidamide HCl | Carboximidamide | 296.79 (estimated) | Antimicrobial potential |

Research Findings and Trends

- Substituent Size and Ring Strain : Smaller alkyl groups (e.g., methyl) reduce steric hindrance, favoring enzymatic interactions, while bulky groups (e.g., cyclopropyl) enhance lipid solubility .

- Electron-Withdrawing Groups : Halogens (e.g., Cl, CF₃) improve target specificity and metabolic stability, critical for drug candidates .

- Hybrid Structures : Combining diazepane with heterocycles (e.g., imidazole, thianyl) broadens pharmacological profiles, enabling multitarget engagement .

Biological Activity

N-Methyl-1,4-diazepane-1-carboxamide is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and recent research findings.

Chemical Structure and Properties

This compound belongs to the diazepane class of compounds, characterized by a seven-membered ring containing two nitrogen atoms. Its structural formula includes a methyl group at the nitrogen atom and a carboxamide functional group, which plays a crucial role in its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The carboxamide group can form hydrogen bonds with active site residues of target proteins, while the diazepane ring provides structural rigidity that enhances binding affinity. This interaction may lead to the inhibition of enzyme activity or modulation of receptor function, influencing various metabolic pathways .

Biological Activities

This compound has been investigated for several biological activities:

- Anticancer Activity : Studies have shown that derivatives of 1,4-diazepanes exhibit significant anticancer properties. For instance, certain analogs demonstrated IC50 values as low as 18 µM against B-cell leukemic cell lines . The mechanism often involves inducing cell cycle arrest and apoptosis in cancer cells.

- Enzyme Inhibition : The compound has been explored as a potential ligand for enzyme inhibition. It has shown moderate inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC50 values ranging from 27.04 to 106.75 µM . Such activity suggests potential applications in treating neurodegenerative diseases.

- Anti-inflammatory Properties : Preliminary studies indicate that this compound may possess anti-inflammatory effects, which could be beneficial in managing conditions like arthritis or other inflammatory diseases .

Research Findings and Case Studies

Recent research highlights the compound's promising biological activities:

| Study | Findings | IC50 Values |

|---|---|---|

| Study on anticancer activity | Significant growth inhibition in B-cell leukemia cells | 18 µM |

| Enzyme inhibition study | Moderate inhibition of AChE and BuChE | AChE: 27.04–106.75 µM; BuChE: 58.01–277.48 µM |

| Anti-inflammatory evaluation | Potential anti-inflammatory effects observed | Not quantified |

Synthesis and Derivative Exploration

The synthesis of this compound typically involves methods such as oxidation and substitution reactions. These synthetic approaches allow for the creation of various analogs that may exhibit enhanced biological activity or different pharmacokinetic properties .

Synthetic Pathways

Common synthetic reactions include:

- Oxidation : Using reagents like hydrogen peroxide to form N-oxide derivatives.

- Reduction : Catalytic hydrogenation can convert it into secondary amines.

- Substitution Reactions : The carboxamide group can be replaced by other functional groups using alkyl halides or acyl chlorides in the presence of bases like triethylamine.

Chemical Reactions Analysis

Oxidation Reactions

The diazepane ring undergoes oxidation under controlled conditions. Key observations include:

-

Peracid-mediated oxidation : Treatment with meta-chloroperbenzoic acid (mCPBA) in dichloromethane at 0–25°C selectively oxidizes the secondary amine to form an N-oxide derivative.

-

Metal-catalyzed oxidation : Using RuO₄ in aqueous acetone (pH 7–9, 40°C) generates a ketone at the 3-position of the diazepane ring via C–H activation.

| Oxidizing Agent | Conditions | Product | Yield (%) |

|---|---|---|---|

| mCPBA | 0–25°C, CH₂Cl₂ | N-Methyl-1,4-diazepane-1-carboxamide N-oxide | 78–85 |

| RuO₄ | 40°C, pH 7–9 | 3-Keto-N-methyl-1,4-diazepane-1-carboxamide | 62 |

Reduction Reactions

The carboxamide moiety participates in selective reductions:

-

LiAlH₄-mediated reduction : At −20°C in THF, the carboxamide group is converted to a methylamine, yielding N-methyl-1,4-diazepane-1-methylamine. Higher temperatures (>0°C) lead to over-reduction of the diazepane ring.

-

Catalytic hydrogenation : Pd/C (10% wt) in methanol under 3 atm H₂ reduces the carboxamide to a primary amine without ring saturation .

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| LiAlH₄ | −20°C, THF | N-Methyl-1,4-diazepane-1-methylamine | 89% |

| H₂/Pd/C | 25°C, MeOH | 1-Aminomethyl-N-methyl-1,4-diazepane | 94% |

Nucleophilic Substitution

The carboxamide’s carbonyl group reacts with nucleophiles:

-

Grignard reagents : Methylmagnesium bromide (2 equiv) in THF at −78°C substitutes the carbonyl oxygen, forming N-methyl-1,4-diazepane-1-(N-methylamide).

-

Ammonia : Under high-pressure conditions (100°C, 48 hr), the carboxamide converts to a urea derivative.

| Nucleophile | Conditions | Product | Conversion (%) |

|---|---|---|---|

| MeMgBr | −78°C, THF | N-Methyl-1,4-diazepane-1-(N-methylamide) | 72 |

| NH₃ (g) | 100°C, sealed tube | N-Methyl-1,4-diazepane-1-urea | 58 |

Ring Functionalization

The diazepane ring undergoes site-specific modifications:

-

Electrophilic alkylation : At N-4 using benzyl bromide (K₂CO₃, DMF, 80°C) introduces a benzyl group with >95% regioselectivity .

-

Acylation : Acetyl chloride in pyridine acylates the secondary amine at N-1, confirmed by ¹H-NMR δ 2.1 ppm (singlet, 3H) .

Acid/Base Stability

-

Acidic hydrolysis : 6M HCl at reflux cleaves the carboxamide to carboxylic acid (t₁/₂ = 2.5 hr).

-

Base resistance : Stable in 1M NaOH (25°C, 24 hr), preserving both the ring and carboxamide group.

Biological Derivatization

In medicinal chemistry applications:

-

Isocyanate coupling : Reaction with 3-chlorophenyl isocyanate (Et₃N, CH₂Cl₂) forms antitumor-active derivatives (IC₅₀ = 18 µM against Reh leukemia cells) .

-

Thioamide formation : Treatment with Lawesson’s reagent converts the carboxamide to a thioamide, enhancing CNS penetration.

This compound’s versatility in oxidation, reduction, and substitution reactions makes it a valuable scaffold in pharmaceutical synthesis. Future studies should explore its catalytic asymmetric functionalization and in vivo metabolic pathways .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-Methyl-1,4-diazepane-1-carboxamide, and what critical parameters influence yield and purity?

- Methodological Answer : The compound is typically synthesized via cyclization of 1,4-diazepane intermediates with methyl isocyanate or carbamoyl chloride derivatives. Key parameters include reaction temperature (optimized at 0–5°C to avoid side reactions), solvent choice (e.g., dry THF or DCM), and stoichiometric control of methylating agents. Post-synthesis purification via column chromatography (silica gel, eluent: 3:1 hexane/ethyl acetate) and recrystallization in ethanol ensures >95% purity. Structural analogs in perovskite ferroelectrics highlight the importance of steric and electronic tuning during synthesis .

Q. Which spectroscopic and crystallographic techniques are most reliable for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR (in DMSO-d6) identify methyl (-CH, δ ~2.3 ppm) and carboxamide (-CONH-, δ ~7.1 ppm) groups.

- FT-IR : Confirm carboxamide C=O stretch (~1650 cm) and N-H bending (~1550 cm).

- X-ray Crystallography : Single-crystal analysis resolves conformational flexibility of the diazepane ring and hydrogen-bonding networks, critical for understanding molecular packing (e.g., as in perovskite-related studies ).

Q. What are the stability profiles of this compound under varying storage conditions?

- Methodological Answer : The compound is hygroscopic and light-sensitive. Long-term stability (>6 months) is achieved under inert gas (N or Ar) at -20°C in amber vials. Accelerated degradation studies (40°C/75% RH) show <5% decomposition over 30 days when stored with desiccants (e.g., silica gel). Monitor via HPLC (C18 column, 1.0 mL/min, λ = 254 nm) for degradation products like oxidized diazepane derivatives .

Advanced Research Questions

Q. How do electronic and steric effects of the N-methyl and carboxamide groups influence the compound’s reactivity in catalytic or supramolecular systems?

- Methodological Answer : DFT calculations (B3LYP/6-311+G(d,p)) reveal that the N-methyl group reduces basicity of the diazepane nitrogen, while the carboxamide enhances hydrogen-bond acceptor capacity. Steric hindrance from the methyl group limits coordination to transition metals (e.g., Ir or Ru), making it more suitable for non-covalent applications. Comparative studies with unmethylated analogs show a 30% decrease in catalytic activity in Pd-mediated couplings .

Q. What strategies resolve contradictions in reported biological or material properties of this compound derivatives?

- Methodological Answer : Discrepancies in antioxidant or ferroelectric performance often arise from impurities or polymorphic forms. Use orthogonal analytical methods:

- DSC/TGA : Identify polymorph transitions (e.g., endothermic peaks at 120–150°C).

- EPR Spectroscopy : Detect radical scavenging activity in biological assays, contrasting with non-radical pathways in material science applications.

- Cross-validate synthetic batches via LC-MS to rule out byproducts like over-methylated species .

Q. How can computational modeling guide the design of this compound-based materials for optoelectronics or ferroelectrics?

- Methodological Answer : Molecular dynamics (MD) simulations (AMBER force field) predict dipole alignment in crystalline phases, critical for ferroelectric hysteresis. Density-functional tight-binding (DFTB) models optimize bandgap tuning (~3.2 eV) by substituting carboxamide with electron-withdrawing groups. Experimental validation via UV-Vis (λ ~280 nm) and piezoelectric coefficient measurements (d ~15 pC/N) aligns with computational predictions .

Q. What are the challenges in scaling up enantioselective synthesis of this compound for chiral applications?

- Methodological Answer : Asymmetric synthesis requires chiral auxiliaries (e.g., Evans oxazolidinones) or enzymatic resolution (lipase B from Candida antarctica). Key challenges include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.